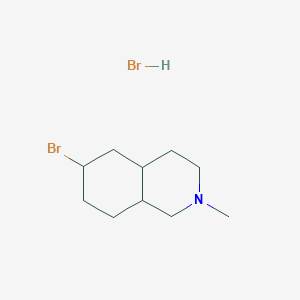
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes:
Nitration and Bromination: The starting material, 2-nitroaniline, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-2-nitroaniline.
Piperazine Substitution: The bromonitroaniline is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products:
Reduction: 1-(3-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific positioning of the bromonitrophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H15BrN4O2 |
|---|---|
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
1-(3-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(15(12)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2 |
Clé InChI |
ZDDVIWZPYCKCIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
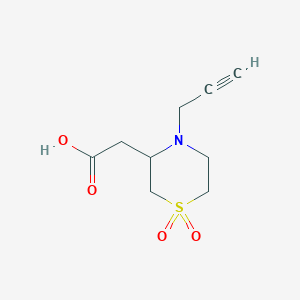
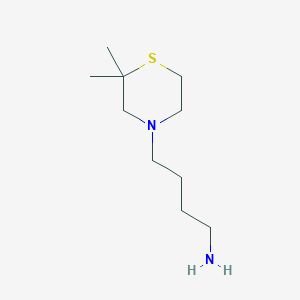
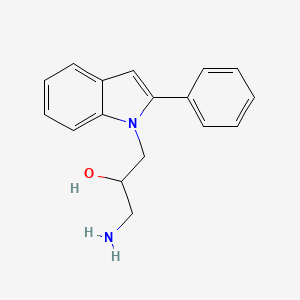
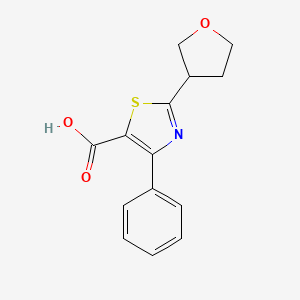

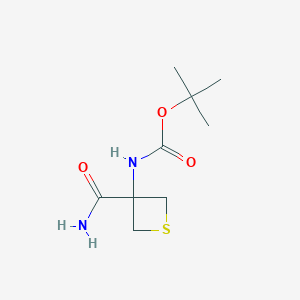
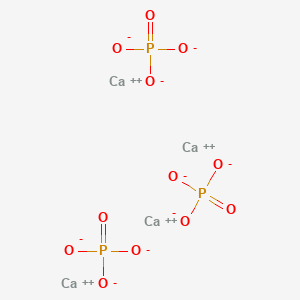
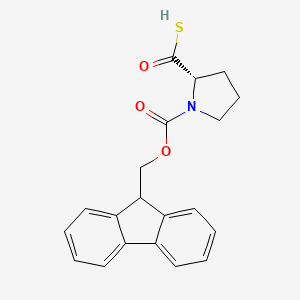
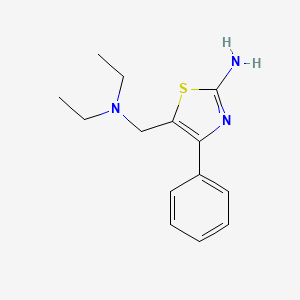

![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
